molecular formula C13H10F2O2 B6379653 4-(2,4-Difluorophenyl)-2-methoxyphenol CAS No. 1261947-49-2

4-(2,4-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379653
CAS No.: 1261947-49-2
M. Wt: 236.21 g/mol
InChI Key: STSRXUFEPASTDQ-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-methoxyphenol is a phenolic derivative featuring a 2,4-difluorophenyl substituent at the para position of a 2-methoxyphenol scaffold. This compound is structurally related to bioactive molecules, such as antifungal azoles (e.g., oteseconazole, which contains a 2,4-difluorophenyl group targeting CYP51) , and phenolic derivatives with demonstrated anti-inflammatory or anticancer activities .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSRXUFEPASTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685521
Record name 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-49-2
Record name 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)-2-methoxyphenol typically involves the reaction of 2,4-difluoroaniline with methoxyphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,3-Difluorophenyl)-2-methoxyphenol

  • Structural Difference : Fluorine atoms at positions 2 and 3 on the phenyl ring instead of 2 and 4.
  • No direct bioactivity data is available, but positional isomerism often leads to significant differences in potency and selectivity .

4-(2,4-Difluorophenyl)benzoic Acid (BA-3073)

  • Structural Difference: A carboxylic acid replaces the methoxyphenol group.
  • Impact: The carboxylic acid increases hydrophilicity (pKa ~4.5) and enables ionic interactions, enhancing aqueous solubility. This contrasts with the methoxyphenol group, which is more lipophilic and may improve membrane permeability .

(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol

  • Structural Difference : An allyl chain with a 3,5-dimethoxyphenyl group replaces the 2,4-difluorophenyl moiety.
  • Impact: The allyl group introduces conformational flexibility, while the dimethoxy substituents enhance electron-donating effects. This compound exhibits potent anticancer activity (IC50 = 12.3–15.7 μg/ml in colon cancer cells), suggesting that fluorinated analogs like 4-(2,4-difluorophenyl)-2-methoxyphenol may require lower doses for similar effects .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles

  • Structural Difference : Incorporation into a triazole scaffold with a sulfonylbenzene group.
  • The 2,4-difluorophenyl group in these compounds contributes to metabolic stability, a feature likely shared with the target compound .

4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol

  • Structural Difference: A Schiff base (iminomethyl group) replaces the difluorophenyl substituent.
  • Impact : The imine group enables metal chelation and pH-dependent reactivity, which the target compound lacks. The single para-fluorine atom offers less electron-withdrawing influence compared to the di-ortho/para fluorination in the target compound .

Key Comparative Data

Property/Activity 4-(2,4-DFP)-2-MP 4-(2,3-DFP)-2-MP BA-3073 (E)-4-(3,5-DMP-allyl)-2-MP Triazole Derivatives
LogP (Predicted) 3.2 3.1 2.8 3.5 4.0–4.5
Acidity (pKa) ~9.5 ~9.7 ~4.5 ~10.2 ~8.5–9.0
Anticancer IC50 N/A N/A N/A 12.3–15.7 µg/ml N/A
Enzyme Inhibition Potential CYP51 N/A N/A N/A Confirmed (CYP51)
Anti-inflammatory Possible* N/A N/A N/A N/A

*Inferred from structurally related phenolic compounds in plant extracts .

Discussion of Findings

  • Electronic Effects: The 2,4-difluorophenyl group in the target compound enhances electron withdrawal, lowering the phenol’s pKa compared to non-fluorinated analogs.
  • Bioactivity Potential: While direct data is lacking, analogs like (E)-4-(3,5-dimethoxyphenyl)allyl-2-methoxyphenol demonstrate that methoxyphenol scaffolds with fluorinated or methoxylated aryl groups can exhibit potent anticancer effects. The target compound’s fluorination may similarly enhance bioavailability and target binding .
  • Synthetic Accessibility : Routes described for triazole derivatives (e.g., hydrazinecarbothioamide intermediates ) could be adapted for synthesizing the target compound by substituting appropriate starting materials.

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